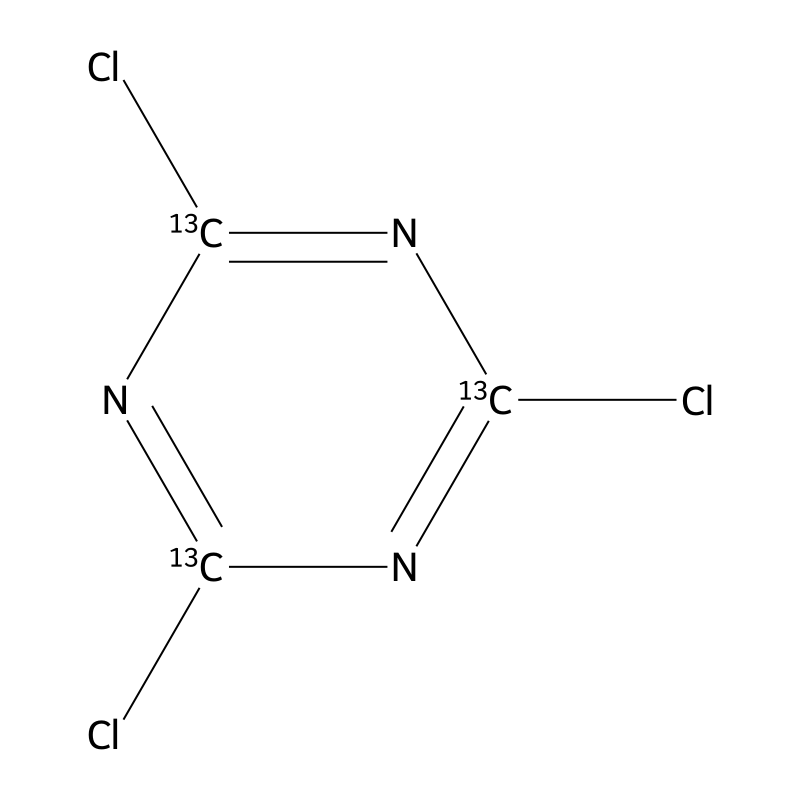

Cyanuric chloride-13C3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopic labeling in reaction pathway studies:

Cyanuric chloride-13C3, with its three enriched carbon-13 atoms, serves as a valuable tool for researchers studying reaction pathways in various scientific fields. The enriched carbon atoms act as a "tracer," allowing scientists to track the movement and transformation of cyanuric chloride molecules within a reaction system.

Mechanistic studies of environmental degradation:

Cyanuric chloride is a widely used disinfectant and swimming pool sanitizer. However, it can persist in the environment and raise concerns about potential ecological impacts. Cyanuric chloride-13C3 can be employed to investigate the degradation pathways of cyanuric chloride in various environmental settings, such as soil and water.

By tracing the fate of the labeled cyanuric chloride molecules, researchers can determine the effectiveness of different degradation processes and identify the key microbial or chemical pathways responsible for its breakdown. This knowledge is essential for developing strategies to mitigate the environmental impact of cyanuric chloride and related compounds.

Pharmaceutical research and development:

The cyanuric chloride moiety is a structural component found in various pharmaceutical agents, including diuretics and antiviral medications. Cyanuric chloride-13C3 can be used in studies related to drug metabolism and pharmacokinetics, which involve understanding how the body absorbs, distributes, and eliminates drugs.

Material science applications:

Cyanuric chloride is also used in the production of certain polymers and resins. Cyanuric chloride-13C3 can be employed to study the incorporation and distribution of cyanuric chloride moieties within these materials.

Cyanuric chloride-13C3, also known as 2,4,6-Trichloro-1,3,5-triazine-13C3, is an isotopically labeled compound where three carbon atoms are substituted with carbon-13 isotopes. This compound is a derivative of cyanuric chloride and serves significant roles in various scientific research applications due to its unique isotopic labeling properties. Cyanuric chloride-13C3 is particularly valuable in tracing and mechanistic studies within chemistry and biology, as well as in the development of diagnostic tools and therapeutic agents in medicine .

Cyanuric chloride-13C3 itself likely doesn't have a specific mechanism of action. However, due to its isotopic labeling, it becomes a valuable tool for researchers using NMR spectroscopy. The carbon-13 enrichment allows for specific identification and characterization of cyanuric chloride molecules within a complex mixture. This can be crucial for studying reaction pathways, metabolic processes, or interactions with other molecules [].

Cyanuric chloride-13C3 predominantly undergoes nucleophilic substitution reactions due to its reactive chlorine atoms. The types of reactions include:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.

- Hydrolysis: In the presence of water, it hydrolyzes to form cyanuric acid-13C3 and hydrochloric acid.

Common Reagents and Conditions- Amines: React with cyanuric chloride-13C3 to form melamine derivatives.

- Alcohols and Thiols: React to yield corresponding esters and thioesters.

Major Products- Melamine Derivatives: Formed from reactions with amines.

- Esters and Thioesters: Result from reactions with alcohols and thiols.

- Cyanuric Acid-13C3: Produced via hydrolysis .

- Melamine Derivatives: Formed from reactions with amines.

- Esters and Thioesters: Result from reactions with alcohols and thiols.

- Cyanuric Acid-13C3: Produced via hydrolysis .

Cyanuric chloride-13C3 interacts with biological systems primarily as a chemoselective linker. Its electrophilic carbons allow it to form new synthetic lipid compounds that can be utilized in various biochemical pathways. The compound has been noted for its potential effects on pharmacokinetics and metabolic profiles when used in drug development. It plays a role in the synthesis of lipid compounds that can form nanoparticles, which are critical in drug delivery systems .

The synthesis of cyanuric chloride-13C3 typically involves the chlorination of isotopically labeled cyanuric acid-13C3. The process includes:

- Preparation of Cyanuric Acid-13C3: This is derived from carbon-13 labeled urea.

- Chlorination Process: Using phosphorus pentachloride and phosphorus oxychloride as chlorinating agents.

Industrial Production

For industrial applications, the synthesis follows a similar route but is scaled up. It may involve the trimerization of isotopically labeled cyanogen chloride-13C3 in the presence of a carbon catalyst at elevated temperatures .

Cyanuric chloride-13C3 has diverse applications across various fields:

- Chemistry: Used as a precursor for synthesizing isotopically labeled compounds.

- Biology: Aids in studying metabolic pathways and enzyme mechanisms.

- Medicine: Employed in developing diagnostic tools and therapeutic agents.

- Industry: Utilized in producing isotopically labeled pesticides and herbicides .

Research on cyanuric chloride-13C3 has demonstrated its utility in studying interactions within biochemical pathways. Its isotopic labeling allows for tracking within metabolic studies, providing insights into reaction mechanisms involving lipid synthesis and other biochemical processes. The compound's stability under normal conditions ensures reliable results during experimentation .

Several compounds share structural or functional similarities with cyanuric chloride-13C3. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyanuric Chloride | Triazine | Base compound without isotopic labeling |

| Melamine | Triazine derivative | Contains amino groups; used in resin production |

| 2,4-Dichloro-6-(trichloro)triazine | Chlorinated triazine | Less reactive than cyanuric chloride |

| Isocyanuric Acid | Triazine derivative | Functions differently; less chlorinated |

Uniqueness of Cyanuric Chloride-13C3

Cyanuric chloride-13C3 stands out due to its isotopic labeling, which allows for enhanced tracking capabilities in biological systems compared to its non-labeled counterparts. Its specific reactivity patterns also make it suitable for targeted applications in synthetic chemistry and medicinal research .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant